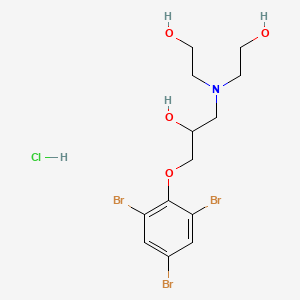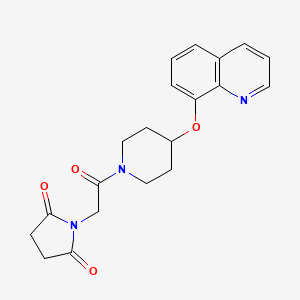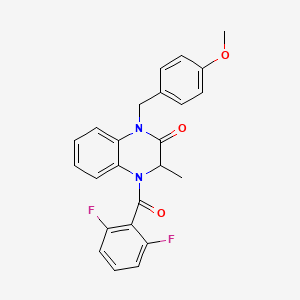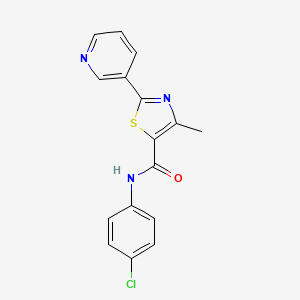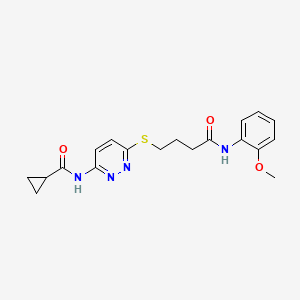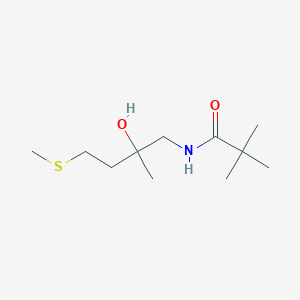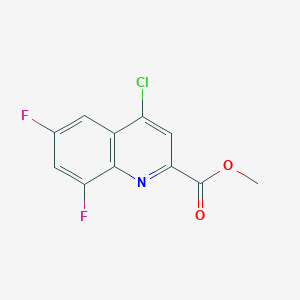
Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H6ClF2NO2 and a molecular weight of 257.62 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is 1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a solid at room temperature . It has a predicted boiling point of approximately 345.7°C at 760 mmHg and a predicted density of approximately 1.5 g/cm3 . The refractive index is predicted to be n20D 1.59 .Scientific Research Applications
Synthesis and Cytotoxicity Studies
A novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were synthesized through a direct one-pot base-promoted process involving 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This process yielded methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, which, after undergoing Suzuki-Miyaura cross-coupling, produced alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates. These compounds exhibited cytotoxicity against the human breast cancer cell line MCF-7, showing promising results in cancer cell growth inhibition in a dose- and time-dependent manner, comparing favorably with nocodazole, a known anticancer drug (Mphahlele et al., 2014).
Mass Spectrometric Study for Prolylhydroxylase Inhibitors
In the mass spectrometric analysis of bisubstituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates exhibited favored gas-phase formations of carboxylic acids after collisional activation. This study provided insights into the mass spectrometric behavior of these compounds, laying groundwork for further analysis in clinical, forensic, or doping control contexts (Thevis et al., 2008).
Antioxidant and Antimicrobial Studies
Several novel chloroquinoline derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlighted the potential of chloroquinoline compounds in reducing high glucose levels in the human body, alongside exhibiting significant antioxidant activity. Molecular docking analysis further suggested these derivatives as effective anti-diabetic agents, indicating their broad spectrum of potential therapeutic applications (Murugavel et al., 2017).
Safety and Hazards
Mechanism of Action
Environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other chemicals. For example, Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is recommended to be stored at room temperature , suggesting that it may be stable under these conditions.
properties
IUPAC Name |
methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUOCUNBSFBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)
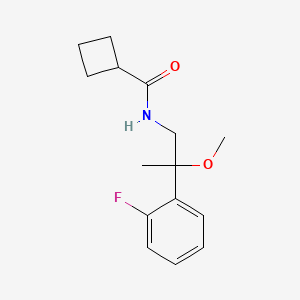
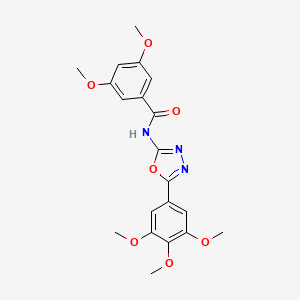
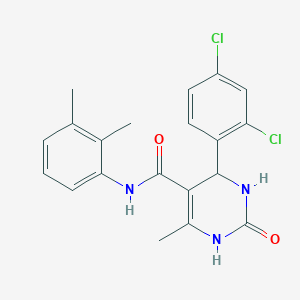
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2590074.png)
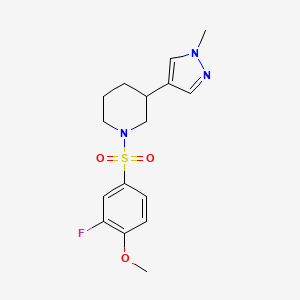
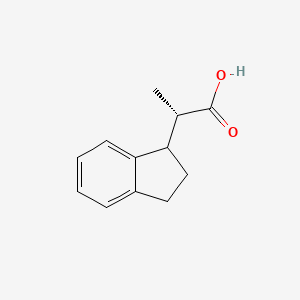
![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)
